molecular formula C12H16BrNO2 B3113398 2-Bromo-N-(4-butoxyphenyl)acetamide CAS No. 195393-56-7

2-Bromo-N-(4-butoxyphenyl)acetamide

Cat. No.: B3113398
CAS No.: 195393-56-7
M. Wt: 286.16 g/mol
InChI Key: DWTUYZPAEVMSBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(4-butoxyphenyl)acetamide is a biochemical compound with the molecular formula C12H16BrNO2 and a molecular weight of 286.16 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom attached to the second carbon of an acetamide group, which is further connected to a 4-butoxyphenyl group .

Scientific Research Applications

Synthesis and Reactivity

2-Bromo-N-(4-butoxyphenyl)acetamide is involved in various synthetic and chemical reaction studies. For instance, the regioselective dibromohydration of N-(2-alkynylaryl)acetamide, related to the target compound, demonstrates the synthesis of N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide under mild conditions without metal catalysis. This process involves KBr/K2S2O8-based electrophilic cyclization forming bromo-containing benzoxazine cation and its subsequent oxidative ring-opening, highlighting a method for synthesizing bromo-acetamide derivatives with potential applications in chemical synthesis and material science (Qiu, Li, Ma, & Zhou, 2017).

Antimicrobial and Antidepressant Activities

Derivatives of bromo-acetamides, such as 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide, have been synthesized and tested for their biological activities. These compounds show significant antidepressant activities and protective effects against convulsions in preclinical models, suggesting potential applications in developing new therapeutic agents for neurological disorders (Xie, Tang, Pan, & Guan, 2013).

Material Science and Molecular Studies

The compound 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole, related to this compound, showcases antimicrobial properties and has been subject to computational and spectroscopic studies. Such research provides insights into molecular structures, vibrational frequencies, and potential energy distributions, crucial for designing materials with specific optical and electronic properties (Bhagyasree, Samuel, Varghese, Panicker, Arısoy, & Temiz-Arpaci, 2013).

Analytical and Methodological Developments

In the field of analytical chemistry, bromo-acetamide derivatives are utilized as reagents for fluorescent derivatization of carboxylic acids, enhancing the detection and quantification of these functional groups in complex mixtures. This application is vital for environmental monitoring, food safety analysis, and biochemical research, demonstrating the versatility of bromo-acetamide compounds in analytical methodologies (Gikas, Parissi-poulou, Kazanis, & Vavagianis, 2003).

Properties

IUPAC Name

2-bromo-N-(4-butoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-2-3-8-16-11-6-4-10(5-7-11)14-12(15)9-13/h4-7H,2-3,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTUYZPAEVMSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N-(4-butoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-N-(4-butoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-Bromo-N-(4-butoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-Bromo-N-(4-butoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-Bromo-N-(4-butoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-Bromo-N-(4-butoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.